molecular formula C12H24N2Se B10840321 1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea

1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea

Katalognummer B10840321
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: WEFWDSQOLMAXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea is a small molecular compound with a unique structure that includes a selenourea moietyIts molecular formula is C12H24N2Se, and it has a molecular weight of 275.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea typically involves the reaction of cyclohexyl isocyanate with isopropylamine, followed by the introduction of selenium. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification and crystallization to achieve high purity levels suitable for research and application purposes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenourea moiety to selenol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenols.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-1-isopropyl-3,3-dimethylselenourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying selenium’s role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which 1-cyclohexyl-1-isopropyl-3,3-dimethylselenourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a crucial role in modulating redox reactions and influencing cellular pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in biochemical studies.

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H24N2Se

Molekulargewicht

275.30 g/mol

IUPAC-Name

1-cyclohexyl-3,3-dimethyl-1-propan-2-ylselenourea

InChI

InChI=1S/C12H24N2Se/c1-10(2)14(12(15)13(3)4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

WEFWDSQOLMAXHJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1CCCCC1)C(=[Se])N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.